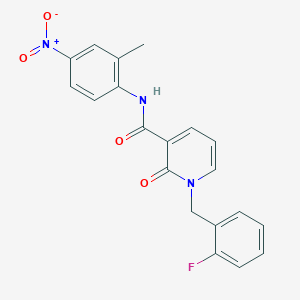

5-Chloro-4-fluoro-2-methoxybenzenesulfonyl chloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

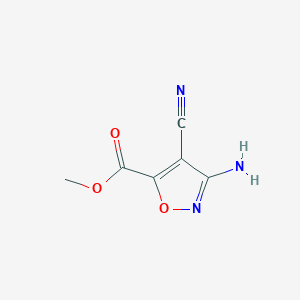

5-Chloro-4-fluoro-2-methoxybenzenesulfonyl chloride, also known as CF3SO2Cl, is a chemical compound used in various scientific research applications. This compound is a sulfonyl chloride derivative and is commonly used in organic synthesis due to its high reactivity.

Applications De Recherche Scientifique

Activating Hydroxyl Groups for Covalent Attachment

5-Chloro-4-fluoro-2-methoxybenzenesulfonyl chloride, due to its structural similarity to 4-fluorobenzenesulfonyl chloride (fosyl chloride), may have applications in activating hydroxyl groups of polymeric carriers for covalent attachment of biological substances. Fosyl chloride has demonstrated effectiveness in activating solid supports like functionalized polystyrene microspheres, Sepharose beads, or cellulose rods for the covalent attachment of enzymes, antibodies, and other biologicals, retaining their biological function. This suggests potential therapeutic and diagnostic applications, including bioselective separation of human lymphocyte subsets or tumor cells from bone marrow (Y. A. Chang et al., 1992).

Novel Synthesis Routes

Research on similar chloro-fluoro-nitrobenzenesulfonyl chlorides has led to novel synthesis routes for key intermediates used in the production of pesticides. The synthesis of 2-chloro-4-fluoro-5-nitrobenzenesulfonyl chloride, for example, outlines a potential alternate route for the synthesis of related compounds, which could be applied to 5-chloro-4-fluoro-2-methoxybenzenesulfonyl chloride for its use in the synthesis of new chemical entities or as a precursor in organic synthesis (Xiao-hua Du et al., 2005).

Substitution Reactions and Charge Control

The study of meta substitution in related benzenesulfonyl chlorides underlines the influence of electron-withdrawing groups on reactivity in nucleophilic aromatic substitution (SNAr) reactions. This information could be crucial for designing reactions involving 5-chloro-4-fluoro-2-methoxybenzenesulfonyl chloride, optimizing conditions for selective substitution reactions, and understanding the charge-controlled reaction mechanisms (M. Cervera et al., 1996).

Synthesis and Fluorescence Studies

Analogs of Zinquin-related fluorophores demonstrate the potential of sulfonyl chlorides for synthesizing compounds with specific fluorescence properties upon interaction with metals like Zn(II). This suggests that derivatives of 5-chloro-4-fluoro-2-methoxybenzenesulfonyl chloride could be explored for developing new fluorescent markers or probes for biological and chemical sensing applications (M. Kimber et al., 2003).

Propriétés

IUPAC Name |

5-chloro-4-fluoro-2-methoxybenzenesulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl2FO3S/c1-13-6-3-5(10)4(8)2-7(6)14(9,11)12/h2-3H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIUYAGIYPKGILF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1S(=O)(=O)Cl)Cl)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl2FO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Chloro-4-fluoro-2-methoxybenzenesulfonyl chloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Methylbicyclo[2.2.2]octane-1-carbaldehyde](/img/structure/B2564134.png)

![(E)-N-(3-(1H-imidazol-1-yl)propyl)-N-(4-ethylbenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide hydrochloride](/img/structure/B2564142.png)

![(3-Amino-4,5-dichlorophenyl)-[4-[(dimethylamino)methyl]piperidin-1-yl]methanone;dihydrochloride](/img/structure/B2564143.png)

![N-(3-isopropylphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]acetamide](/img/structure/B2564147.png)

![N-(4-ethylphenyl)-2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetamide](/img/structure/B2564148.png)

![N-(5-chloro-2-methoxyphenyl)-2-(3,4-dimethylphenyl)-3-(methylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2564151.png)